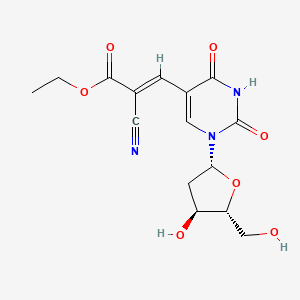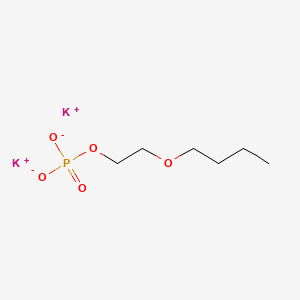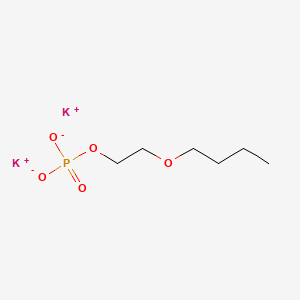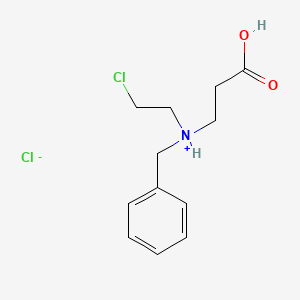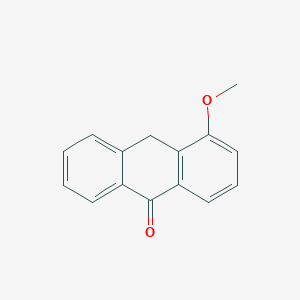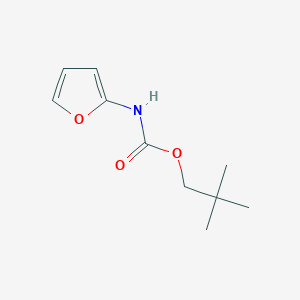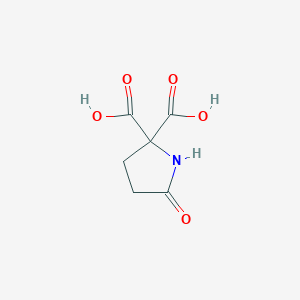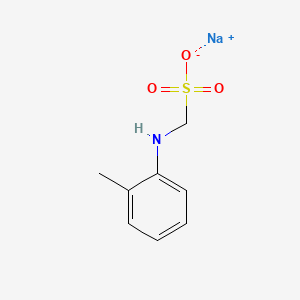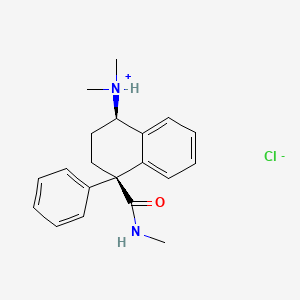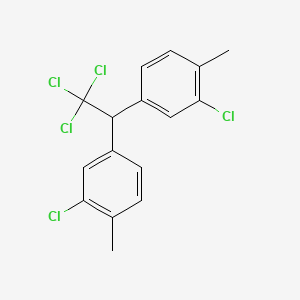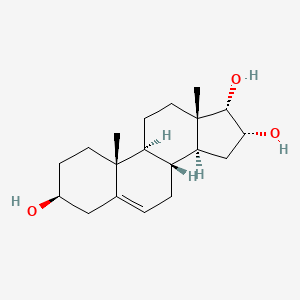
5-Androstene-3b,16a,17a-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Androstene-3b,16a,17a-triol is a steroid hormone belonging to the class of organic compounds known as androgens and derivatives. These compounds are characterized by their 3-hydroxylated C19 steroid structure. Androgens are known to favor the development of masculine characteristics and have profound effects on scalp and body hair in humans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Androstene-3b,16a,17a-triol typically involves multi-step organic reactions starting from simpler steroid precursors. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as hydroxylation and reduction reactions to introduce the necessary functional groups at the 3, 16, and 17 positions of the steroid backbone .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions
5-Androstene-3b,16a,17a-triol can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .
Applications De Recherche Scientifique
5-Androstene-3b,16a,17a-triol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its role in the development of masculine characteristics and its effects on hair growth.
Medicine: Investigated for potential therapeutic uses, such as in hormone replacement therapy.
Industry: Utilized in the production of steroid-based pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-Androstene-3b,16a,17a-triol involves its interaction with androgen receptors in the body. Upon binding to these receptors, it can modulate the expression of specific genes involved in the development of masculine characteristics and hair growth. The molecular pathways involved include the activation of androgen receptor signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone: Another androgen with similar effects on masculine characteristics.
Dihydrotestosterone (DHT): A more potent androgen that also affects hair growth.
Androstenedione: A precursor to both testosterone and estrogen.
Uniqueness
5-Androstene-3b,16a,17a-triol is unique in its specific hydroxylation pattern at the 3, 16, and 17 positions, which distinguishes it from other androgens like testosterone and dihydrotestosterone. This unique structure may confer distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
23409-40-7 |
|---|---|
Formule moléculaire |
C19H30O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S,16R,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,17+,18-,19-/m0/s1 |
Clé InChI |
GUGSXATYPSGVAY-LFJLJVMTSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@H]4O)O)C)O |
SMILES canonique |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


